Methyl 4-methyl-3-morpholinobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-methyl-3-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C13H17NO3/c1-10-3-4-11(13(15)16-2)9-12(10)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
ZYTOTNPQJHDDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2CCOCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 4 Methyl 3 Morpholinobenzoate and Analogues
Esterification Pathways for the Benzoate (B1203000) Moiety Formation
The formation of the methyl ester group is a fundamental transformation in the synthesis of Methyl 4-methyl-3-morpholinobenzoate. This can be achieved through several methods, primarily involving the esterification of a corresponding benzoic acid precursor.
Catalytic Esterification Techniques
Catalytic esterification offers an efficient and widely used method for the synthesis of methyl benzoates. The Fischer esterification, a classic acid-catalyzed reaction, involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. bond.edu.auresearchgate.net The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction. researchgate.net
Solid acid catalysts have also been employed for the esterification of substituted benzoic acids, offering advantages such as easier separation and catalyst recycling. mdpi.com For instance, a zirconium/titanium solid acid catalyst has been shown to be effective in the esterification of various benzoic acids with methanol. mdpi.com The efficiency of these catalytic methods can be influenced by the steric and electronic nature of the substituents on the benzoic acid ring. mdpi.com
| Catalyst Type | Reactants | Key Features |
| Strong Brønsted Acids (e.g., H₂SO₄) | Substituted Benzoic Acid, Methanol | Well-established, requires excess alcohol or water removal. |
| Solid Acid Catalysts (e.g., Zr/Ti oxides) | Substituted Benzoic Acid, Methanol | Heterogeneous, reusable catalyst, environmentally benign. mdpi.com |
Direct Esterification from Carboxylic Acid Precursors
The direct esterification of a suitable benzoic acid precursor is the most common route to the benzoate moiety. For the synthesis of this compound, a plausible precursor would be 4-methyl-3-morpholinobenzoic acid. This precursor would then be subjected to esterification with methanol.
Alternatively, the synthesis could start from a more readily available precursor like 4-methyl-3-nitrobenzoic acid. guidechem.comchemicalbook.com This compound can be synthesized and then esterified to give methyl 4-methyl-3-nitrobenzoate. sigmaaldrich.comnih.gov The nitro group can subsequently be reduced to an amino group, which then provides a handle for the introduction of the morpholine (B109124) ring. The synthesis of methyl 4-amino-3-nitrobenzoate via Fischer esterification has been described as a simple one-pot reaction. bond.edu.aubond.edu.auacs.org
Construction of the Morpholine Ring System and its Regioselective Attachment
The introduction of the morpholine ring onto the benzene (B151609) ring at the position meta to the ester group and ortho to the methyl group is a critical step that dictates the final structure of the target molecule. This can be accomplished through nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Approaches for Morpholine Incorporation
Nucleophilic aromatic substitution (SNA) can be a viable method for introducing the morpholine moiety, particularly if a suitable leaving group is present on the aromatic ring and the ring is activated by electron-withdrawing groups. For instance, a fluorine or nitro group at the 3-position of a methyl 4-methylbenzoate derivative could be displaced by morpholine. The success of SNA reactions is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring. nih.govlboro.ac.uknih.gov Fluorine is often an excellent leaving group in such reactions. lboro.ac.ukacgpubs.org
Transition Metal-Catalyzed Cross-Coupling Strategies for Aryl-Morpholine Bond Formation
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, including the attachment of cyclic amines like morpholine to aryl rings. rsc.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide (or triflate) and an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net
For the synthesis of this compound, a potential strategy would involve the coupling of morpholine with a methyl 3-halo-4-methylbenzoate (where halo = Cl, Br, or I). The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.
| Reaction | Substrates | Catalyst/Reagents | Key Features |
| Nucleophilic Aromatic Substitution | Methyl 3-fluoro-4-methylbenzoate, Morpholine | Base | Requires an activated aromatic ring and a good leaving group. nih.govlboro.ac.uk |
| Buchwald-Hartwig Amination | Methyl 3-bromo-4-methylbenzoate, Morpholine | Palladium catalyst, Phosphine ligand, Base | Highly versatile, broad substrate scope, mild reaction conditions. rsc.org |
Methyl Group Introduction and Regioselective Functionalization on the Aromatic Ring
The regioselective placement of the methyl group at the 4-position is a key element in the synthesis of the target compound. This can be achieved either by starting with a pre-functionalized raw material or by introducing the methyl group at a specific stage of the synthesis.
A common strategy is to begin the synthesis with a commercially available starting material that already contains the desired methyl group, such as 4-methylbenzoic acid (p-toluic acid) or a derivative thereof. For example, the synthesis can commence with the nitration of 4-methylbenzoic acid to produce 4-methyl-3-nitrobenzoic acid. guidechem.comchemicalbook.com This ensures the correct positioning of the methyl group from the outset.
Alternatively, directed ortho-metalation (DoM) offers a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.govwikipedia.orgacs.org In this strategy, a directing group on the aromatic ring directs the deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a substituent. While the ester group itself is not a strong directing group for ortho-metalation, a carboxylic acid or an amide can be used. For instance, one could envision a scenario where a protected benzoic acid with a directing group at the 3-position is used to introduce a methyl group at the 4-position via reaction with a methylating agent. However, starting with a pre-methylated precursor is generally a more straightforward approach for this specific target molecule.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound traditionally involves two key transformations: the esterification of a substituted benzoic acid and the formation of a carbon-nitrogen (C-N) bond between the aromatic ring and the morpholine moiety. Green chemistry principles can be applied to both of these stages to reduce the environmental impact, improve safety, and increase efficiency.
Core green strategies applicable to this synthesis include the use of sustainable catalysts, avoidance of hazardous solvents, and the design of energy-efficient, atom-economical reaction pathways. For instance, the esterification step to produce the methyl benzoate moiety can be shifted from using corrosive mineral acids like sulfuric acid to employing recoverable and reusable solid acid catalysts. mdpi.comanko.com.tw Zirconium- or titanium-based solid acids, for example, can catalyze the esterification of various benzoic acids with methanol, offering high yields and easy separation from the reaction mixture, thereby minimizing acidic waste streams. mdpi.com
The crucial C-N bond formation, typically achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), is another area for green innovation. acs.org Traditional methods often rely on stoichiometric amounts of strong bases and palladium catalysts with complex phosphine ligands in volatile organic solvents. Greener alternatives focus on minimizing catalyst loading, using more sustainable metals like nickel or copper, and employing environmentally friendly reaction media. researchgate.netnih.gov Recent developments in nickel-catalyzed cross-coupling reactions, for instance, allow for the efficient amination of aryl halides and tosylates with a range of weak nitrogen nucleophiles, including anilines and related compounds, under mild electrochemical conditions, which reduces the need for chemical oxidants. nih.govacs.org
Another green approach involves redox-neutral protocols. For the synthesis of the morpholine ring itself, traditional methods often use reagents like chloroacetyl chloride followed by reduction. A greener, two-step protocol utilizes inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, eliminating a synthetic step and the need for metal hydride reducing agents. chemrxiv.orgnih.gov
The following table compares traditional and green chemistry approaches for key synthetic steps relevant to the preparation of this compound.
| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Green Advantages |
|---|---|---|---|
| Esterification (Benzoic Acid to Methyl Benzoate) | Fischer esterification using excess methanol and a strong mineral acid catalyst (e.g., H₂SO₄). anko.com.tw | Catalysis with a reusable solid acid (e.g., Zr/Ti-based catalyst) in methanol. mdpi.com | Catalyst is recoverable and reusable, reduces corrosive waste, process can be cleaner. mdpi.com |
| C-N Cross-Coupling (Aryl Halide + Morpholine) | Palladium-catalyzed Buchwald-Hartwig amination with phosphine ligands and a strong base (e.g., NaOtBu) in solvents like toluene. acs.orgresearchgate.net | Nickel-catalyzed photoredox or electrochemical coupling using a simple base/ligand additive (e.g., tert-butylamine). nih.govacs.orgnih.gov | Avoids expensive palladium and complex ligands, uses electricity as a clean reagent, milder reaction conditions. nih.gov |
| Solvent Choice | Use of volatile organic compounds (VOCs) such as toluene, dioxane, or DMF. | Solvent-free conditions or use of greener solvents like water, ionic liquids, or deep eutectic solvents. openmedicinalchemistryjournal.com | Reduces pollution, improves safety, and can simplify product purification. |
Total Synthesis Strategies for Complex Derivatives of this compound
The structural framework of this compound serves as a valuable scaffold for the design of more complex molecular architectures. A key class of complex derivatives includes those where the benzoate ring is annulated to form a fused heterocyclic system, such as a quinazolinone. Quinazolinones are prevalent in medicinal chemistry and their synthesis from substituted anthranilic acids (which are closely related to benzoates) is well-established. nih.govnih.gov
A plausible total synthesis strategy for a complex derivative, such as a quinazolinone fused with the core structure, would be a multi-step sequence that builds the heterocyclic system before or after the introduction of the morpholine substituent. One efficient strategy would begin with 2-amino-4-methylbenzoic acid.
The synthesis could proceed as follows:
Formation of Benzoxazinone (B8607429) Intermediate: The starting material, 2-amino-4-methylbenzoic acid, is first acylated and then cyclized to form a 2,7-dimethyl-4H-3,1-benzoxazin-4-one intermediate. This is a common strategy in quinazolinone synthesis. nih.govorganic-chemistry.org
Quinazolinone Ring Formation: The benzoxazinone intermediate is then reacted with an appropriate amine (e.g., hydrazine) to construct the core quinazolinone ring system. researchgate.net
Halogenation: To enable the subsequent C-N cross-coupling, a halogen atom (e.g., bromine or chlorine) must be introduced at the desired position on the aromatic ring. This would be accomplished through electrophilic aromatic substitution.
Esterification: The carboxylic acid group is converted to a methyl ester via standard esterification methods, ideally using green catalysts as discussed previously. mdpi.com
C-N Cross-Coupling: The final key step is the introduction of the morpholine ring. This is typically achieved via a palladium- or nickel-catalyzed Buchwald-Hartwig amination reaction, coupling the halogenated quinazolinone ester with morpholine. acs.orgresearchgate.net This step requires careful optimization of the catalyst, ligand, and base to achieve high yields on a complex substrate. mdpi.comnih.gov
The following data table outlines a hypothetical synthetic pathway for a complex quinazolinone derivative of this compound.
| Step | Reaction | Key Reagents and Conditions | Purpose of Step |
|---|---|---|---|
| 1 | Benzoxazinone Formation | 2-amino-4-methylbenzoic acid, Acetic Anhydride, Reflux | Construction of the reactive benzoxazinone intermediate. nih.gov |
| 2 | Quinazolinone Synthesis | Benzoxazinone intermediate, Hydrazine hydrate, Ethanol, Reflux | Formation of the core quinazolinone heterocyclic system. researchgate.net |
| 3 | Aromatic Halogenation | Quinazolinone core, N-Bromosuccinimide (NBS), Acetic Acid | Introduction of a bromine handle for subsequent cross-coupling. |
| 4 | Esterification | Halogenated quinazolinone, Methanol, Solid Acid Catalyst (e.g., Zr/Ti), Heat | Conversion of the carboxylic acid to the target methyl ester. mdpi.com |
| 5 | Buchwald-Hartwig Amination | Bromo-quinazolinone ester, Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, Heat | Final C-N bond formation to introduce the morpholine moiety. acs.orgmdpi.com |
This strategic approach allows for the modular construction of complex derivatives, where different amines could be used in Step 2 to modify the quinazolinone ring, and various nucleophiles could be employed in Step 5, highlighting the versatility of the synthetic plan.
Elucidation of Chemical Reactivity and Mechanistic Pathways of Methyl 4 Methyl 3 Morpholinobenzoate
Reactivity of the Methyl Ester Functional Group
The methyl ester group is a primary site for nucleophilic acyl substitution, with its reactivity influenced by the electronic effects of the substituents on the aromatic ring.
Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. masterorganicchemistry.com For Methyl 4-methyl-3-morpholinobenzoate, this process can be catalyzed by either an acid or a base. ucla.edu
Under acidic conditions, the reaction mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. anko.com.tw A subsequent nucleophilic attack by an alcohol (e.g., ethanol) leads to a tetrahedral intermediate. uomustansiriyah.edu.iq After a series of proton transfers, methanol (B129727) is eliminated, and deprotonation of the new carbonyl group yields the new ester (e.g., ethyl 4-methyl-3-morpholinobenzoate) and regenerates the acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the product, the reactant alcohol is typically used in excess. ucla.edu
Base-catalyzed transesterification proceeds via nucleophilic addition of an alkoxide (e.g., ethoxide) to the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion to form the new ester. This reaction is generally faster than the acid-catalyzed version but requires stoichiometric amounts of the base. ucla.edu
Hydrolysis, the cleavage of the ester bond by water, can also occur under acidic or basic conditions to yield 4-methyl-3-morpholinobenzoic acid and methanol.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. blogspot.com The reaction is an equilibrium process and requires a large excess of water to proceed to completion.
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible as the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol. The mechanism involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The rate of hydrolysis is significantly influenced by the substituents on the benzoate (B1203000) ring. psu.edu Electron-withdrawing groups increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate. semanticscholar.org
In this compound, the methyl group is a weak electron-donating group, and the morpholino group is a strong electron-donating group due to the nitrogen's lone pair participating in resonance with the ring. Both of these groups would be expected to decrease the rate of hydrolysis compared to unsubstituted methyl benzoate by increasing the electron density at the carbonyl carbon, making it less electrophilic.
Table 1: Relative Hydrolysis Rates of Substituted Methyl Benzoates
| Substituent (at para-position) | Electronic Effect | Expected Relative Rate of Hydrolysis |
|---|---|---|
| -NO₂ | Electron-withdrawing | Fastest |
| -Cl | Electron-withdrawing | Fast |
| -H | Neutral | Reference |
| -CH₃ | Electron-donating | Slow |
| -OCH₃ | Electron-donating | Slower |
| -N(CH₂)₄O (Morpholino) at meta | Electron-donating | Slowest |
This table illustrates the general trend of substituent effects on the rate of basic hydrolysis of methyl benzoates. The position of the substituent also plays a crucial role. The data for the morpholino-substituted compound is an educated prediction based on its strong electron-donating nature.
Transformations Involving the Morpholine (B109124) Moiety
The morpholine ring contains a tertiary amine nitrogen, which is the primary site of reactivity for this part of the molecule.
Alkylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with alkyl halides in an SN2 reaction to form a quaternary ammonium (B1175870) salt. acsgcipr.orgyoutube.com The reaction of this compound with an alkylating agent like methyl iodide would yield the corresponding N-methylmorpholinium iodide salt. The reactivity can be influenced by steric hindrance around the nitrogen atom. researchgate.net
Acylation: The morpholine nitrogen can also react with acylating agents such as acyl chlorides or anhydrides to form N-acylmorpholinium salts. youtube.com These reactions are a common way to introduce an acyl group onto a nitrogen atom. The reaction proceeds through a nucleophilic acyl substitution mechanism. nih.gov
Salt Formation: As a base, the morpholine nitrogen will react with acids to form morpholinium salts. For instance, treatment with hydrochloric acid would yield Methyl 4-methyl-3-(morpholinium)benzoate chloride.
The morpholine ring is a saturated heterocycle and is generally stable under most reaction conditions. Ring-opening reactions are not common and typically require harsh conditions. researchgate.net For example, cleavage of the ether linkage within the morpholine ring would necessitate strong acids and high temperatures. Similarly, cleavage of the carbon-nitrogen bonds would require reductive or oxidative conditions that are not typically encountered in standard organic transformations. Some specialized methods involving Lewis acids can promote the ring opening of activated aziridines to form morpholines, but the reverse reaction is not facile. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring
The regiochemical outcome of substitution on the benzoate ring is determined by the directing effects of the existing substituents: the morpholino group, the methyl group, and the methyl ester group.
Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents are summarized in the table below.
Table 2: Directing Effects of Substituents on the Benzoate Ring
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -N(CH₂)₄O (Morpholino) | 3 | +R >> -I | Strongly Activating | Ortho, Para |
| -CH₃ | 4 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |
Position 2: Activated (ortho to morpholino).
Position 4: Already substituted with a methyl group.
Position 6: Activated (para to morpholino).
Position 5: Meta to the morpholino group and ortho to the methyl group.
Therefore, electrophilic substitution is strongly favored at positions 2 and 6. For example, nitration of this compound would be expected to yield a mixture of Methyl 2-nitro-4-methyl-3-morpholinobenzoate and Methyl 6-nitro-4-methyl-3-morpholinobenzoate.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups on the aromatic ring to make it electron-deficient and susceptible to attack by a nucleophile. fiveable.melibretexts.org The reaction also requires a good leaving group, typically a halide. libretexts.org
The benzene (B151609) ring of this compound is electron-rich due to the presence of two electron-donating groups (morpholino and methyl). Therefore, the compound is deactivated towards nucleophilic aromatic substitution, and this type of reaction is not expected to occur under normal conditions.
Regioselectivity Studies of Substituent Effects
The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is governed by the cumulative electronic effects of its three substituents: the morpholino group, the methyl group, and the methyl ester group. lumenlearning.com Substituents on a benzene ring influence the reaction's rate and the position of the incoming electrophile. lumenlearning.comlibretexts.org
The morpholino group, being an N-substituted amine derivative, is a powerful activating group. It donates electron density to the aromatic ring through a strong +R (resonance) effect, which significantly outweighs its -I (inductive) effect. libretexts.org This activation makes the ring much more reactive towards electrophiles than benzene itself. libretexts.org The methyl group is a weak activating group, donating electron density primarily through a +I effect and hyperconjugation. The methyl ester group (-COOCH₃) is a deactivating group, withdrawing electron density from the ring through both -R and -I effects, making the ring less reactive. rsc.org
In EAS reactions, the rate-determining step is the attack of the aromatic ring on the electrophile, forming a carbocation intermediate known as a sigma complex. masterorganicchemistry.com Activating groups stabilize this intermediate, increasing the reaction rate, while deactivating groups destabilize it, slowing the reaction. libretexts.orgmasterorganicchemistry.com
The directing effect of each substituent determines the position of substitution. Both the morpholino and methyl groups are ortho, para-directors, while the methyl ester group is a meta-director. libretexts.orgrsc.org Given the presence of strongly activating ortho, para-directors, their influence will dominate over the deactivating meta-director.
The primary directing influences are:
Morpholino group (at C-3): Directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6).
Methyl group (at C-4): Directs to its ortho positions (C-3 and C-5) and its para position (C-1).
Considering the positions are already substituted at C-1, C-3, and C-4, the potential sites for electrophilic attack are C-2, C-5, and C-6. The powerful activating and directing effect of the morpholino group makes positions C-2 and C-6 the most probable sites for substitution. The C-5 position, being ortho to the methyl group and meta to the morpholino group, is a less favored but possible site of reaction.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -COOCH₃ (Methyl Ester) | 1 | -I, -R | Deactivating | Meta |
| -Morpholino | 3 | -I, +R (dominant) | Strongly Activating | Ortho, Para |
| -CH₃ (Methyl) | 4 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |
Halogenation and Nitration Investigations
Halogenation and nitration are classic examples of electrophilic aromatic substitution reactions. For this compound, the outcomes of these reactions are dictated by the regiochemical preferences established by the substituents, as discussed previously.
Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comyoutube.com In the case of methyl benzoate, the deactivating ester group directs the incoming nitro group to the meta position, yielding methyl 3-nitrobenzoate. rsc.orgaiinmr.com
However, for this compound, the powerful activating morpholino and methyl groups control the regioselectivity. The reaction is expected to be significantly faster than the nitration of methyl benzoate. The nitronium ion will preferentially attack the positions most activated by the morpholino and methyl groups.
The expected major products would be:
Methyl 2-nitro-4-methyl-3-morpholinobenzoate: Substitution at the C-2 position, which is ortho to the strongly activating morpholino group.
Methyl 6-nitro-4-methyl-3-morpholinobenzoate: Substitution at the C-6 position, which is para to the morpholino group.
A minor product, Methyl 5-nitro-4-methyl-3-morpholinobenzoate , resulting from substitution ortho to the methyl group, might also be formed. The synthesis of related isomers, such as methyl 4-(morpholin-4-yl)-3-nitrobenzoate, has been documented, highlighting the feasibility of nitration on morpholino-substituted aromatic rings. mdpi.comnih.gov
| Product Name | Position of Nitration | Directing Influence | Expected Yield |
|---|---|---|---|
| Methyl 2-nitro-4-methyl-3-morpholinobenzoate | C-2 | Ortho to Morpholino | Major |
| Methyl 6-nitro-4-methyl-3-morpholinobenzoate | C-6 | Para to Morpholino | Major |
| Methyl 5-nitro-4-methyl-3-morpholinobenzoate | C-5 | Ortho to Methyl | Minor |
Halogenation: Similar to nitration, halogenation (e.g., with Br₂ and a Lewis acid catalyst) would follow the same regiochemical principles, leading to the substitution of a halogen atom primarily at the C-2 and C-6 positions.
Transition Metal-Catalyzed Transformations
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is one of the most versatile of these methods. researchgate.netnih.gov
For this compound to participate in a Suzuki-Miyaura reaction, it must first be functionalized with a suitable leaving group, typically a halogen (e.g., Br, I) or a triflate. For instance, if a bromo-derivative such as Methyl 5-bromo-4-methyl-3-morpholinobenzoate were used as the substrate, it could be coupled with a variety of aryl, heteroaryl, or alkyl boronic acids or esters. nih.govmdpi.com
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The reaction is known for its tolerance of a wide array of functional groups, making it suitable for complex molecules. nih.gov
| Component | Example | Function |
|---|---|---|
| Aryl Halide | Methyl 5-bromo-4-methyl-3-morpholinobenzoate | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the organoboron species |
| Solvent | Dioxane/H₂O or DMF | Reaction medium |
Photoredox Catalysis in Amide Formation (relevant to ester transformations)
Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling transformations under mild conditions. nih.gov One notable application is the formation of amides from carboxylic acid derivatives, including esters. researchgate.netnih.gov This methodology could be applied to transform the methyl ester group of this compound into a diverse range of amides.
The general mechanism involves a photocatalyst (e.g., [Ru(bpy)₃]Cl₂ or an organic dye) that, upon irradiation with visible light (such as from blue LEDs), becomes excited. acs.org This excited-state catalyst can then engage in single-electron transfer (SET) processes with the reaction components. In the context of amide formation from esters, the reaction can proceed through the generation of radical intermediates that facilitate the coupling of the ester's acyl portion with an amine. nih.govacs.org This approach avoids the need for stoichiometric activating agents often required in classical amidation methods.
This transformation would allow the conversion of this compound into various N-substituted amides by selecting the appropriate primary or secondary amine as the coupling partner, significantly expanding the molecular diversity accessible from this scaffold.
Photochemical and Electrochemical Reactivity of this compound
The photochemical and electrochemical behavior of a molecule is determined by its functional groups and electronic structure.
Photochemical Reactivity: Aromatic compounds can undergo a variety of reactions upon absorption of light, leading to electronically excited states with altered reactivity. rsc.org The presence of the morpholino group, an electron-donating amine, and the methyl ester, an electron-withdrawing group, suggests that the molecule could exhibit photo-induced electron transfer (PET) phenomena. Upon irradiation, the aromatic ring could be involved in cycloaddition reactions or photosubstitution of a suitable leaving group, if one were present on the ring. rsc.org Environmental photoreactions of aromatic compounds can lead to the formation of various oxygenated products and reactive oxygen species (ROS). nih.gov
Electrochemical Reactivity: The functional groups on this compound suggest potential electrochemical activity.
Oxidation: The morpholino group, as a tertiary amine attached to an aromatic ring, is susceptible to electrochemical oxidation. This process would involve the removal of an electron from the nitrogen lone pair to form a radical cation, which could undergo further reactions.
Reduction: The methyl ester group is generally difficult to reduce, requiring highly negative potentials. However, the aromatic ring itself can be reduced. The presence of the electron-withdrawing ester group would make the reduction of the aromatic ring easier compared to unsubstituted benzene.
The specific potentials for these redox processes would need to be determined experimentally via techniques such as cyclic voltammetry.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Methyl 3 Morpholinobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of Methyl 4-methyl-3-morpholinobenzoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift (to higher ppm values) and electron-donating groups causing an upfield shift.
The aromatic region of the spectrum is expected to show three signals corresponding to the protons on the 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 2 (H-2), being ortho to the electron-withdrawing ester group, would likely appear as a doublet with a small coupling constant due to meta-coupling with H-6. The proton at position 5 (H-5), situated ortho to the electron-donating morpholine (B109124) group and para to the ester, is expected to be the most shielded of the aromatic protons and appear as a doublet due to ortho-coupling with H-6. The proton at position 6 (H-6), positioned between the other two aromatic protons, would likely appear as a doublet of doublets, showing both ortho and meta couplings.
The morpholine ring protons are expected to appear as two distinct triplets. The four protons adjacent to the oxygen atom (O-CH₂) are more deshielded and would appear further downfield compared to the four protons adjacent to the nitrogen atom (N-CH₂).
The methyl group attached to the benzene ring (Ar-CH₃) will appear as a singlet in the typical aromatic methyl region. The methyl group of the ester functionality (O-CH₃) will also be a singlet, typically found further downfield due to the deshielding effect of the adjacent carbonyl and oxygen atoms.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~7.8 | d | ~2.0 (meta) |
| H-5 | ~6.9 | d | ~8.0 (ortho) |
| H-6 | ~7.2 | dd | ~8.0 (ortho), ~2.0 (meta) |
| O-CH₂ (morpholine) | ~3.8 | t | ~4.5 |
| N-CH₂ (morpholine) | ~3.1 | t | ~4.5 |
| Ar-CH₃ | ~2.3 | s | - |
| O-CH₃ (ester) | ~3.9 | s | - |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.
The carbonyl carbon of the ester group is expected to be the most deshielded carbon and will appear at the lowest field. The aromatic carbons will have a range of chemical shifts depending on the attached substituents. The carbon attached to the ester group (C-1) and the carbon attached to the morpholine nitrogen (C-3) will be significantly influenced by these groups. The methyl-substituted carbon (C-4) will also have a characteristic shift. The remaining aromatic carbons (C-2, C-5, C-6) will appear in the typical aromatic region.
The carbons of the morpholine ring will show two distinct signals. The carbons adjacent to the oxygen atom (O-CH₂) will be more deshielded than those adjacent to the nitrogen atom (N-CH₂). The methyl carbons, both on the aromatic ring and in the ester group, will appear at the highest field (most shielded).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~167 |
| C-1 | ~128 |
| C-2 | ~130 |
| C-3 | ~148 |
| C-4 | ~135 |
| C-5 | ~115 |
| C-6 | ~125 |
| O-CH₂ (morpholine) | ~67 |
| N-CH₂ (morpholine) | ~50 |
| Ar-CH₃ | ~20 |
| O-CH₃ (ester) | ~52 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the aromatic protons H-5 and H-6 (ortho-coupling) and between H-2 and H-6 (meta-coupling). It would also confirm the coupling between the adjacent methylene (B1212753) groups within the morpholine ring. researchgate.netscience.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net The HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the signal for the Ar-CH₃ protons would correlate with the signal for the Ar-CH₃ carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
High-resolution mass spectrometry provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₁₃H₁₇NO₃, the calculated exact mass of the molecular ion [M]⁺˙ would be approximately 235.1208 g/mol . HRMS can confirm this elemental composition with a high degree of confidence.
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion which can then fragment in characteristic ways. The analysis of these fragmentation patterns provides valuable structural information.
For this compound, several key fragmentation pathways can be predicted:
Loss of the methoxy (B1213986) group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) from the molecular ion, which would result in a fragment ion with an m/z of 204.
Cleavage of the ester group: The molecular ion could also lose the entire methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 176.
Fragmentation of the morpholine ring: The morpholine ring can undergo characteristic fragmentation. A common pathway involves the loss of a C₂H₄O fragment, which would lead to a significant peak. Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway for amines. imedpub.com
Formation of a tropylium-like ion: Aromatic compounds often rearrange to form a stable tropylium (B1234903) ion. The loss of the morpholine ring could be followed by rearrangement to form a methyl-substituted benzoyl cation.
The isotopic pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, would be consistent with a molecule containing 13 carbon atoms.
Infrared (IR) and Raman Spectroscopy
Without experimental or calculated spectra, a discussion of the characteristic functional group vibrations of this compound cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Similarly, an analysis of the electronic transitions and chromophores of this compound is not feasible.
Electronic Transitions and Chromophoric Analysis
The chromophores within the molecule—primarily the substituted benzene ring—are expected to exhibit characteristic π → π* and n → π* transitions. The position and intensity of the absorption maxima (λmax) are highly sensitive to the nature and position of the substituents. The electron-donating morpholino group and the methyl group, in conjunction with the electron-withdrawing methyl ester group, would create a unique electronic environment. However, without experimental UV-Vis spectra, a quantitative analysis of these transitions and the molar absorptivity cannot be conducted.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary for a complete and accurate scientific report on its spectroscopic properties.
Theoretical and Computational Investigations of Methyl 4 Methyl 3 Morpholinobenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock)
Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, albeit in an approximate manner. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are cornerstones of these investigations. researchgate.netnih.gov HF theory is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. DFT, on the other hand, is a method that determines the electronic structure of a system based on its electron density, offering a favorable balance between computational cost and accuracy. nih.gov The B3LYP hybrid functional is a commonly used DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has been shown to provide good agreement with experimental data for a variety of molecules. researchgate.net
Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For Methyl 4-methyl-3-morpholinobenzoate, this involves calculating the forces on each atom and adjusting their positions until a stable, low-energy structure is found. This process yields crucial information such as bond lengths, bond angles, and dihedral angles. researchgate.net
Conformational analysis is particularly important for flexible molecules like this compound, which possesses several rotatable single bonds. Key areas of flexibility include the bond connecting the morpholine (B109124) ring to the benzene (B151609) ring and the bonds associated with the methyl ester group. A conformational search, often performed by systematically rotating these bonds (e.g., using a potential energy surface scan), can identify various local energy minima (stable conformers) and the transition states that separate them. uky.edu Such analyses help in understanding which shapes the molecule is likely to adopt and their relative stabilities. nih.govnih.gov The results of these calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p), to accurately model the molecule's geometry. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table illustrates the type of data obtained from geometry optimization. Specific values for this compound are not available in the cited literature.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-C (ring) | C-C-C (ring) | ||
| C-N (morpholine) | C-N-C (morpholine) | ||
| C=O (ester) | O=C-O (ester) |
The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic transitions. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comnih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov DFT calculations are widely used to determine the energies of these orbitals and visualize their electron density distributions. dergipark.org.tr This analysis helps in predicting the sites within this compound that are most likely to be involved in electrophilic or nucleophilic attacks. nih.gov From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. researchgate.net
Table 2: Illustrative Quantum Chemical Descriptors This table shows typical electronic properties derived from FMO analysis. Specific values for this compound are not available in the cited literature.
| Parameter | Definition | Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | |
| Energy Gap (ΔE) | ELUMO - EHOMO | |
| Ionization Potential (I) | -EHOMO | |
| Electron Affinity (A) | -ELUMO | |
| Chemical Hardness (η) | (I - A) / 2 |
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration can be obtained. researchgate.netresearchgate.net These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. scirp.orgresearchgate.net
The calculated harmonic frequencies are often systematically higher than the frequencies observed in experimental spectra due to the neglect of anharmonicity and other factors. To improve agreement, it is common practice to apply a scaling factor to the computed frequencies. researchgate.net The resulting predicted spectrum can be compared directly with experimental data, aiding in the assignment of specific spectral bands to particular molecular motions, such as C-H stretches, C=O stretches of the ester group, or vibrations of the morpholine and benzene rings. researchgate.netscirp.org Furthermore, the calculation also provides the IR intensities and Raman activities for each mode, allowing for the simulation of the entire theoretical spectra. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit motion of a molecule over time in a defined environment, such as in a solvent box. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. researchgate.net
For this compound, an MD simulation would reveal its dynamic behavior, including conformational transitions between different stable geometries. researchgate.net It allows for the exploration of the molecule's flexibility and how its shape changes over nanoseconds or longer. Furthermore, by explicitly including solvent molecules (e.g., water), MD simulations can provide detailed insights into solute-solvent interactions, such as the formation and dynamics of hydrogen bonds and the structure of the solvation shell around the molecule. This is crucial for understanding the molecule's behavior in a realistic biological or chemical environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Computational Descriptors and Property Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. researchgate.netresearchgate.net To build a QSAR model, a set of molecules with known activities is required. For each molecule, a variety of numerical parameters, known as molecular descriptors, are calculated. nih.gov
These descriptors can be categorized as 2D (based on the chemical graph) or 3D (based on the optimized molecular geometry) and can encode information about a molecule's size, shape, lipophilicity, and electronic properties. mdpi.com If a series of compounds related to this compound with measured biological activity were available, a QSAR model could be developed. Statistical techniques, such as multiple linear regression (MLR), would be used to create an equation linking a subset of these descriptors to the observed activity. mdpi.compensoft.net A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of molecules with enhanced properties. researchgate.net
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net DFT methods are frequently employed to calculate the energies of these species. nih.govmdpi.com
For this compound, one could investigate various potential reactions, such as its synthesis, hydrolysis, or metabolic transformations. mdpi.commdpi.com The computational study would involve locating the transition state structure for each step of the proposed mechanism. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate. researchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. researchgate.net Such studies provide a detailed, step-by-step picture of how chemical bonds are formed and broken during a reaction. mdpi.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Methyl benzoate (B1203000) |
| Methyl 4-hydroxybenzoate |
Role of Methyl 4 Methyl 3 Morpholinobenzoate As a Synthon in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
No specific examples or detailed research findings on the use of Methyl 4-methyl-3-morpholinobenzoate as a precursor for the synthesis of heterocyclic compounds were found in the conducted research.
Building Block for Complex Polyaromatic Systems
Information regarding the application of this compound as a building block for constructing complex polyaromatic systems is not available in the reviewed literature.
Applications in Specialty Chemical and Material Science Precursors
There is no specific information detailing the use of this compound as a precursor for specialty chemicals or in material science applications.
Stereoselective Synthesis Utilizing this compound
No data was found concerning the application of this compound in stereoselective synthesis.
Advanced Derivatization Strategies for Methyl 4 Methyl 3 Morpholinobenzoate
Site-Specific Functionalization of the Aromatic Ring
The benzene (B151609) ring of Methyl 4-methyl-3-morpholinobenzoate is substituted with two electron-donating groups: a morpholino group and a methyl group. The morpholino group, with the nitrogen atom's lone pair of electrons delocalizing into the ring, is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is a weaker activating group, also directing to the ortho and para positions.
In this specific substitution pattern (morpholine at C3, methyl at C4), the directing effects of these groups are as follows:
Morpholino group (at C3): Directs to C2, C4, and C6. The C4 position is already occupied by the methyl group. Therefore, it strongly activates positions C2 and C6.
Methyl group (at C4): Directs to C3 and C5. The C3 position is already occupied by the morpholino group. Therefore, it weakly activates position C5.
The powerful activating and directing effect of the morpholino group will dominate, making positions C2 and C6 the most probable sites for electrophilic aromatic substitution. libretexts.org Position C5 is also activated, but to a lesser extent. libretexts.org Common electrophilic aromatic substitution reactions could be employed for site-specific functionalization. libretexts.orgmasterorganicchemistry.com
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent/Catalyst | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Methyl 2-nitro-4-methyl-3-morpholinobenzoate and/or Methyl 6-nitro-4-methyl-3-morpholinobenzoate |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Methyl 2-bromo-4-methyl-3-morpholinobenzoate and/or Methyl 6-bromo-4-methyl-3-morpholinobenzoate |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Methyl 2-acyl-4-methyl-3-morpholinobenzoate and/or Methyl 6-acyl-4-methyl-3-morpholinobenzoate |
| Sulfonation | Fuming H₂SO₄ | Methyl 2-sulfo-4-methyl-3-morpholinobenzoate and/or Methyl 6-sulfo-4-methyl-3-morpholinobenzoate |
Modifications of the Morpholine (B109124) Nitrogen
The nitrogen atom in the morpholine ring is a tertiary amine. Although its lone pair of electrons has some interaction with the aromatic ring, reducing its basicity and nucleophilicity compared to an aliphatic morpholine, it remains a potential site for chemical modification. researchgate.net Derivatization at this position can introduce a positive charge or add bulky substituents, significantly altering the molecule's physicochemical properties.
Potential modifications include:
Quaternization (Alkylation): Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would lead to the formation of a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge, which could be useful for specific biological targeting or for modifying solubility.
N-Oxide Formation: Oxidation of the morpholine nitrogen with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) would yield the corresponding N-oxide. This modification increases the polarity of the molecule.
Table 2: Potential Modifications of the Morpholine Nitrogen
| Reaction Type | Reagent | Potential Product Structure |
|---|---|---|
| Quaternization | Alkyl Halide (R-X) | Quaternary ammonium salt of the parent compound |
| N-Oxide Formation | H₂O₂ or m-CPBA | N-oxide derivative of the parent compound |
Ester Group Transformations to Carboxylic Acids, Amides, or Alcohols
The methyl ester group is one of the most versatile functional groups for derivatization. It can be readily converted into a carboxylic acid, a variety of amides, or a primary alcohol, each opening up new possibilities for further functionalization. nih.govacs.org
Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-methyl-3-morpholinobenzoic acid, under either acidic or basic conditions. High-temperature water or dilute alkaline solutions can facilitate this transformation, even for sterically hindered esters. psu.edursc.org The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides or other esters.
Amidation: The methyl ester can be directly converted to an amide by heating with an amine. This reaction, known as aminolysis, can be catalyzed by various reagents to proceed under milder conditions. researchgate.net This allows for the introduction of a wide range of substituents (R-groups) depending on the amine used, leading to a diverse library of amide derivatives.
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (4-methyl-3-morpholinophenyl)methanol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄). This transformation provides a benzylic alcohol, which can undergo further reactions like oxidation or etherification.
Table 3: Potential Ester Group Transformations
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH/H₂O | Carboxylic Acid (-COOH) |
| Amidation | Amine (RNH₂) | Amide (-CONHR) |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) |
Development of Novel Derivatizing Reagents and Methodologies for Analytical Enhancement
For the purpose of trace analysis in complex matrices, derivatization is often employed to improve the chromatographic behavior and enhance the sensitivity of detection by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). researchgate.net The functional groups of this compound and its primary derivatives (carboxylic acid, for example) are suitable targets for such analytical derivatization.
Targeting the Morpholine Moiety: Although the tertiary amine of the morpholine ring is less reactive, certain derivatization strategies could target this group. More commonly, derivatization targets primary or secondary amines. nih.gov However, reagents like 1-naphthylisothiocyanate have been used to derivatize morpholine itself for HPLC analysis. researchgate.netnih.gov
Targeting the Hydrolyzed Carboxylic Acid: The carboxylic acid derivative, obtained from ester hydrolysis, is a prime candidate for derivatization. It can be converted into a more volatile ester (e.g., using pentafluorobenzyl bromide) for GC with electron capture detection (GC-ECD) or into a fluorescent derivative for sensitive HPLC analysis. libretexts.orgpsu.edu Aromatic halides like p-bromophenacyl bromide can also be used to create strongly UV-absorbing derivatives. libretexts.org
Table 4: Potential Derivatizing Reagents for Analytical Enhancement
| Target Molecule/Functional Group | Derivatizing Reagent | Purpose / Analytical Technique |
|---|---|---|
| Morpholine | 1-Naphthylisothiocyanate (NIT) | Forms thiourea (B124793) derivative for HPLC-UV detection. nih.gov |
| Carboxylic Acid (from hydrolysis) | Pentafluorobenzyl bromide (PFB-Br) | Forms volatile ester for GC-ECD analysis. libretexts.org |
| Carboxylic Acid (from hydrolysis) | p-Bromophenacyl bromide (BPB) | Forms UV-absorbing ester for HPLC-UV analysis. libretexts.org |
Molecular Interaction Studies of Methyl 4 Methyl 3 Morpholinobenzoate Non Clinical Focus
Ligand Binding Studies (excluding specific biological targets or outcomes)
Protein-Ligand Interaction Modeling (computational and in vitro without efficacy interpretation)
No computational or in vitro protein-ligand interaction models for Methyl 4-methyl-3-morpholinobenzoate have been published.
Enzyme Inhibition Studies (focused on mechanistic insights, not therapeutic efficacy)
There are no available studies detailing the mechanistic insights of enzyme inhibition by this compound.
Supramolecular Chemistry and Self-Assembly Investigations
No research on the supramolecular chemistry or self-assembly properties of this compound has been found in the reviewed literature.
Interaction with Model Biological Systems (e.g., membranes, macromolecules)
There are no published studies investigating the interaction of this compound with model biological systems such as lipid membranes or other macromolecules.
Lack of Publicly Available Crystallographic Data for this compound Prevents In-Depth Solid-State Analysis
A comprehensive search of scientific literature and crystallographic databases has revealed a significant gap in the available research on the chemical compound this compound. Despite diligent efforts to locate experimental data, no public records of single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), or solid-state Nuclear Magnetic Resonance (NMR) spectroscopy studies for this specific molecule could be identified.
The absence of this fundamental crystallographic information makes it impossible to conduct the detailed analysis and discussion outlined in the requested article structure. The core of the proposed article was to focus on the crystallographic analysis and solid-state studies of this compound, including a deep dive into its crystal structure, potential polymorphism, and the nature of its intermolecular interactions.
Specifically, the unavailability of single-crystal X-ray diffraction data means that critical parameters such as the crystal system, space group, and unit cell dimensions of this compound remain unknown. Consequently, any investigation into polymorphism—the ability of a compound to exist in more than one crystal form—cannot be undertaken. Furthermore, a detailed analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the crystal packing and solid-state properties of a material, is not feasible without the foundational crystal structure data.
Similarly, the lack of powder X-ray diffraction (PXRD) patterns means that phase identification and analysis of the bulk material's crystallinity cannot be performed. PXRD is a key technique for characterizing the solid form of a compound and is essential for quality control in many applications.
Finally, without any reported solid-state NMR spectroscopy data, a valuable tool for probing the local chemical environment of atoms within the crystal lattice, another avenue for characterizing the solid-state structure of this compound is closed.
Emerging Research Frontiers and Future Perspectives for Methyl 4 Methyl 3 Morpholinobenzoate
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of Methyl 4-methyl-3-morpholinobenzoate synthesis into flow chemistry and automated platforms represents a significant leap forward in its production. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. vapourtec.comjst.org.inacs.org For the synthesis of substituted benzoates, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net
Automated synthesis platforms, which can be coupled with flow reactors, further streamline the production of complex molecules. youtube.com These systems can perform multi-step syntheses with minimal human intervention, accelerating the discovery and optimization of reaction pathways for compounds like this compound. The use of cartridge-based systems, for example, can simplify the process by pre-packaging reagents and catalysts for specific transformations, making the synthesis of morpholine-containing compounds more efficient and reproducible. youtube.com
Table 1: Comparison of Batch vs. Flow Synthesis for Aromatic Compounds
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Control | Limited, potential for hotspots | Precise control over temperature and mixing |
| Safety | Higher risk with hazardous reagents | Enhanced safety due to small reaction volumes |
| Scalability | Challenging, often requires re-optimization | Straightforward, linear scalability |
| Reproducibility | Can be variable between batches | High reproducibility |
Exploration of Novel Catalytic Transformations
The structural motifs within this compound—a substituted aromatic ring, an ester, and a morpholine (B109124) moiety—offer fertile ground for the exploration of novel catalytic transformations. The development of new catalysts is crucial for creating more efficient and selective synthetic routes. For instance, advancements in metal-catalyzed cross-coupling reactions could enable the further functionalization of the aromatic ring, leading to a diverse library of derivatives with potentially new applications.
The morpholine ring itself is a key pharmacophore in medicinal chemistry, and its synthesis and modification can be achieved through various catalytic methods. e3s-conferences.orgnih.gov Novel catalytic approaches to the synthesis of substituted morpholines are continually being developed, which could be applied to the synthesis of this compound and its analogues. organic-chemistry.orgenamine.net Furthermore, the development of biocatalysts and enzymatic reactions offers a green and highly selective alternative for the synthesis and transformation of such compounds. vapourtec.com
Table 2: Potential Catalytic Transformations for this compound
| Transformation | Potential Application | Catalyst Type |
| C-H Activation | Direct functionalization of the aromatic ring | Transition Metal Catalysts (e.g., Palladium, Rhodium) |
| Cross-Coupling Reactions | Introduction of new substituents | Palladium, Copper, or Nickel-based catalysts |
| Asymmetric Catalysis | Enantioselective synthesis of chiral derivatives | Chiral Lewis Acids, Organocatalysts |
| Biocatalysis | Green and selective transformations | Enzymes (e.g., lipases, oxidoreductases) |
Advanced In Situ Characterization Techniques in this compound Research
Advanced in situ characterization techniques are pivotal for gaining a deeper understanding of the reaction mechanisms, kinetics, and pathways involved in the synthesis and transformation of this compound. spectroscopyonline.com Techniques such as in situ spectroscopy (e.g., FTIR, Raman, NMR) allow for real-time monitoring of reaction progress, providing valuable data for process optimization and control. spectroscopyonline.com
For instance, in situ monitoring can be used to track the formation of intermediates and byproducts during the synthesis of substituted aromatic compounds, leading to a more robust and efficient process. nih.govnih.govresearchgate.net These techniques are particularly powerful when combined with flow chemistry, as they enable continuous, real-time analysis of the reaction stream. The data gathered from in situ characterization can be used to build kinetic models and develop a more fundamental understanding of the chemical transformations involving this compound.
Table 3: In Situ Characterization Techniques and Their Applications
| Technique | Information Gained | Application in this compound Research |
| In Situ FTIR/Raman Spectroscopy | Functional group changes, reaction kinetics | Monitoring the formation of the ester and the incorporation of the morpholine group. |
| In Situ NMR Spectroscopy | Structural elucidation of intermediates | Identifying transient species in catalytic cycles. |
| Mass Spectrometry | Molecular weight of reactants, products, and intermediates | Real-time analysis of reaction composition in a flow system. |
| Calorimetry | Reaction thermodynamics and kinetics | Ensuring reaction safety and optimizing thermal management. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
